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  • Product: 5-(Chloromethyl)-1-isobutyl-1H-imidazole
  • CAS: 781599-92-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Properties, Molecular Weight, and Crystallographic Characterization of 5-(Chloromethyl)-1-isobutyl-1H-imidazole

Executive Summary In the landscape of modern drug discovery, 1,5-disubstituted imidazoles serve as critical pharmacophores and synthetic intermediates, frequently appearing in angiotensin II receptor blockers, histamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, 1,5-disubstituted imidazoles serve as critical pharmacophores and synthetic intermediates, frequently appearing in angiotensin II receptor blockers, histamine H2 antagonists, and custom peptidomimetics[1][2]. 5-(Chloromethyl)-1-isobutyl-1H-imidazole is a highly reactive, bifunctional building block. It features a strongly electrophilic chloromethyl group at the C5 position and a sterically directing, lipophilic isobutyl group at the N1 position.

Because the free base of this molecule is notoriously unstable—prone to rapid intermolecular self-alkylation and hydrolysis—it is almost exclusively synthesized, stored, and analyzed as a hydrochloride salt[3][4]. This guide synthesizes the quantitative physicochemical data, the theoretical crystallographic framework, and the self-validating experimental protocols required to handle, characterize, and utilize this intermediate effectively.

Molecular Identity and Quantitative Data

The physical and chemical behavior of 5-(Chloromethyl)-1-isobutyl-1H-imidazole is fundamentally dictated by its salt state. Protonation of the imidazole nitrogen (N3) withdraws electron density from the ring, neutralizing its nucleophilicity and preventing the self-condensation that plagues the free base.

Table 1: Physicochemical Comparison of Free Base vs. Hydrochloride Salt
PropertyFree BaseHydrochloride Salt
IUPAC Name 5-(chloromethyl)-1-(2-methylpropyl)imidazole5-(chloromethyl)-1-(2-methylpropyl)imidazole hydrochloride
CAS Number 781599-92-6[4]226930-89-8[4]
Molecular Formula C₈H₁₃ClN₂C₈H₁₄Cl₂N₂[3]
Molecular Weight 172.66 g/mol 209.11 g/mol [3][4]
Physical State Viscous oil / Low-melting solidCrystalline Solid[3]
Stability Profile Highly prone to self-alkylation/oligomerizationStable under ambient, desiccated conditions

Molecular Weight Verification and Integrity Analysis

Before utilizing the hydrochloride salt in downstream synthesis or crystallization, its integrity must be verified. The chloromethyl group is highly labile and can easily hydrolyze to a hydroxymethyl group if exposed to atmospheric moisture.

Causality for Analytical Choice: Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing Electrospray Ionization (ESI+) is the optimal method. Soft ionization prevents the complete cleavage of the fragile C-Cl bond, allowing for the observation of the intact molecular ion. Furthermore, the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as an internal validation mechanism to confirm the presence of the chloromethyl group.

Protocol 1: LC-MS Verification of the Chloromethyl Moiety
  • Sample Preparation: Dissolve 1 mg of 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride in 1 mL of anhydrous LC-MS grade Acetonitrile. Crucial: Avoid aqueous or protic solvents (like methanol or water) for prolonged periods to prevent solvolysis of the chloride.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a fast gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode.

  • Self-Validation Check: Analyze the mass spectrum at the elution peak. You must observe a primary pseudo-molecular ion[M-Cl+H]⁺ (due to in-source fragmentation) or the intact [M+H]⁺ at m/z 173.1 .

    • Validation: The presence of a secondary peak at m/z 175.1 at approximately 33% the intensity of the m/z 173.1 peak confirms the intact ³⁵Cl/³⁷Cl isotopic signature. If the primary mass is m/z 155.1, the sample has hydrolyzed to the hydroxymethyl derivative.

Crystal Structure Analysis: Theoretical Framework & Protocol

While routine powder X-ray diffraction (PXRD) can confirm bulk crystallinity, Single-Crystal X-Ray Diffraction (SC-XRD) is required to determine the exact spatial orientation of the isobutyl group relative to the chloromethyl electrophile. This spatial relationship dictates the trajectory of incoming nucleophiles during subsequent Sₙ2 displacements.

Crystallographic Expectations: In the solid state, the hydrochloride salt is expected to form a robust hydrogen-bonding network. The protonated imidazolium nitrogen (N-H⁺) acts as a strong hydrogen bond donor to the chloride counterion (Cl⁻). Additionally, parallel displacement π-π stacking between adjacent imidazole rings is anticipated to stabilize the crystal lattice.

Causality for Crystallization Choice: Thermal recrystallization (slow cooling) is contraindicated for this molecule, as heating in solvent can trigger nucleophilic attack by the solvent or residual moisture on the chloromethyl group. Vapor diffusion is the gentlest, most controlled method for inducing supersaturation without thermal degradation[5][6].

Protocol 2: SC-XRD Crystallization via Vapor Diffusion
  • Solvent Selection: Select a "good" solvent that dissolves the salt easily at room temperature (e.g., anhydrous Methanol) and a volatile "anti-solvent" in which the salt is insoluble (e.g., Diethyl Ether)[5][7].

  • Inner Vial Preparation: Dissolve 10 mg of the hydrochloride salt in 0.5 mL of Methanol in a 2-dram glass vial. Filter the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust).

  • Outer Chamber Assembly: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 3-5 mL of Diethyl Ether into the outer 20 mL vial, ensuring it does not splash into the inner vial[8].

  • Sealing and Incubation: Cap the outer 20 mL vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm. Place the assembly in a vibration-free, temperature-controlled environment (20°C).

  • Self-Validation Check: Over 3 to 14 days, the volatile ether will diffuse into the methanol, slowly lowering the dielectric constant of the solution[6]. Inspect visually without moving the vial. The formation of sharp, transparent, block-like crystals (0.2–0.4 mm) indicates successful nucleation suitable for SC-XRD[9].

VaporDiffusion A 5-(Chloromethyl)-1-isobutyl -1H-imidazole HCl B Dissolve in Good Solvent (e.g., Methanol) A->B Preparation C Place in Inner Vial (Uncapped) B->C Transfer D Add Anti-Solvent to Outer Vial (e.g., Diethyl Ether) C->D Assembly E Seal Outer Chamber & Incubate D->E Seal F Vapor Exchange & Supersaturation E->F Diffusion (Days-Weeks) G Single Crystal Formation for SC-XRD F->G Nucleation

Caption: Workflow for vapor diffusion crystallization of imidazole hydrochloride salts.

Reactivity Profile: Sₙ2 Displacement Dynamics

The primary synthetic utility of 5-(Chloromethyl)-1-isobutyl-1H-imidazole is the alkylation of heteroatoms (amines, thiols, alkoxides) via a bimolecular nucleophilic substitution (Sₙ2) mechanism[2][10]. The isobutyl group plays a dual role here: it increases the lipophilicity of the final drug candidate and provides steric shielding that directs the nucleophile to attack from the less hindered trajectory, minimizing side reactions.

Causality for Reaction Conditions: Because the starting material is a hydrochloride salt, a base must be used to liberate the reactive free base in situ. However, strong aqueous bases (like NaOH) will rapidly convert the chloromethyl group to an alcohol. Therefore, mild, non-nucleophilic organic bases (like N,N-Diisopropylethylamine, DIPEA) or anhydrous inorganic bases (like K₂CO₃) in aprotic solvents (DMF or Acetonitrile) are strictly required.

Protocol 3: Sₙ2 Alkylation of a Primary Amine
  • Activation: Suspend 1.0 equivalent of 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride in anhydrous DMF at 0°C.

  • Neutralization: Add 2.5 equivalents of DIPEA dropwise. The extra 1.5 equivalents are required to neutralize the HCl salt of the imidazole and the HCl generated during the Sₙ2 displacement.

  • Nucleophilic Attack: Add 1.1 equivalents of the target primary amine. Stir at room temperature for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product into Ethyl Acetate.

  • Self-Validation Check: Perform TLC (Thin Layer Chromatography). The complete disappearance of the starting material spot and the appearance of a more polar, UV-active product spot validates the Sₙ2 displacement.

SN2Reaction A Imidazole HCl Salt B Mild Base (e.g., DIPEA) in Aprotic Solvent A->B Neutralization C Free Base Intermediate (Reactive) B->C in situ D Nucleophile Addition (R-NH2 or R-SH) C->D Electrophilic Attack E SN2 Transition State (Inversion) D->E Displacement F Alkylated Product E->F Chloride Leaving

Caption: Mechanistic pathway for the Sₙ2 displacement of the chloromethyl group.

References

  • KU Leuven X-ray Core. "How to crystallize your sample — Vapor diffusion." KU Leuven. Available at:[Link]

  • International Union of Crystallography (IUCr). "How to grow crystals for X-ray crystallography." IUCr Journals. Available at:[Link]

  • ChemistryViews. "Tips and Tricks for the Lab: Growing Crystals Part 3." ChemistryViews. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Heterocyclic Scaffold: Application Notes for 5-(Chloromethyl)-1-isobutyl-1H-imidazole in Modern Drug Discovery

The imidazole nucleus stands as a "privileged structure" in medicinal chemistry, a testament to its prevalence in a multitude of clinically significant pharmaceuticals and biologically active molecules.[1][2] Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazole nucleus stands as a "privileged structure" in medicinal chemistry, a testament to its prevalence in a multitude of clinically significant pharmaceuticals and biologically active molecules.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions in metalloenzymes make it an exceptionally versatile building block for drug design.[1][3] Within the diverse family of imidazole-based synthons, 5-(Chloromethyl)-1-isobutyl-1H-imidazole emerges as a particularly valuable intermediate. This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, and, most importantly, its application in key synthetic transformations that are foundational to contemporary drug discovery programs.

The strategic placement of an isobutyl group at the N-1 position modulates the lipophilicity and steric profile of the molecule, influencing its pharmacokinetic properties and potential interactions with biological targets.[4] Crucially, the reactive chloromethyl group at the C-5 position serves as a versatile electrophilic handle, enabling facile and efficient derivatization through a variety of synthetic methodologies.[3] This document will detail protocols for its use in N-alkylation, Suzuki-Miyaura, and Sonogashira coupling reactions, providing researchers with the foundational knowledge to leverage this potent building block in their quest for novel therapeutic agents.

Physicochemical and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.[5][6]

Table 1: Physicochemical Properties of 5-(Chloromethyl)-1-isobutyl-1H-imidazole Hydrochloride

PropertyValueSource
CAS Number 226930-89-8; 781599-92-6[7]
Molecular Formula C₈H₁₄Cl₂N₂[7]
Molecular Weight 209.12 g/mol
Form Solid
IUPAC Name 5-(chloromethyl)-1-(2-methylpropyl)imidazole;hydrochloride[7]

The key to the synthetic utility of 5-(chloromethyl)-1-isobutyl-1H-imidazole lies in the reactivity of the chloromethyl group. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions, particularly SN2-type transformations, with a wide array of nucleophiles.[8] This reactivity allows for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in the search for new drug candidates.

Synthesis of the Building Block

While 5-(chloromethyl)-1-isobutyl-1H-imidazole is commercially available, an understanding of its synthesis is valuable for researchers. The preparation typically follows a multi-step sequence analogous to the synthesis of similar 1,5-disubstituted chloromethylimidazoles.[9]

G cluster_0 Synthetic Workflow 1-Isobutylimidazole 1-Isobutylimidazole Formylation Formylation 1-Isobutylimidazole->Formylation POCl3, DMF 1-Isobutyl-1H-imidazole-5-carbaldehyde 1-Isobutyl-1H-imidazole-5-carbaldehyde Formylation->1-Isobutyl-1H-imidazole-5-carbaldehyde Reduction Reduction 1-Isobutyl-1H-imidazole-5-carbaldehyde->Reduction NaBH4, MeOH (1-Isobutyl-1H-imidazol-5-yl)methanol (1-Isobutyl-1H-imidazol-5-yl)methanol Reduction->(1-Isobutyl-1H-imidazol-5-yl)methanol Chlorination Chlorination (1-Isobutyl-1H-imidazol-5-yl)methanol->Chlorination SOCl2, DCM 5-(Chloromethyl)-1-isobutyl-1H-imidazole 5-(Chloromethyl)-1-isobutyl-1H-imidazole Chlorination->5-(Chloromethyl)-1-isobutyl-1H-imidazole

Caption: General synthetic workflow for 5-(Chloromethyl)-1-isobutyl-1H-imidazole.

A detailed, adaptable protocol based on the synthesis of the benzyl analogue is as follows:[9]

Protocol 1: Synthesis of 5-(Chloromethyl)-1-isobutyl-1H-imidazole

Step 1: Formylation of 1-Isobutylimidazole

  • To a solution of 1-isobutylimidazole (1 eq.) in an appropriate solvent, add the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide).

  • Heat the reaction mixture and monitor for completion by TLC or LC-MS.

  • Upon completion, quench the reaction and work up to isolate 1-isobutyl-1H-imidazole-5-carbaldehyde.

Step 2: Reduction to the Alcohol

  • Dissolve the aldehyde from Step 1 (1 eq.) in methanol and cool to 0 °C.

  • Add sodium borohydride (1.2 eq.) portion-wise, maintaining the low temperature.

  • Stir until the reaction is complete, then perform an aqueous workup and extract the product to yield (1-isobutyl-1H-imidazol-5-yl)methanol.

Step 3: Chlorination

  • Dissolve the alcohol from Step 2 (1 eq.) in anhydrous dichloromethane and cool to 0 °C.

  • Slowly add thionyl chloride (1.2 eq.) dropwise.

  • Stir the reaction at 0 °C and then at room temperature until completion.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting hydrochloride salt can be purified by recrystallization.

Application in Core Synthetic Transformations

The true power of 5-(chloromethyl)-1-isobutyl-1H-imidazole lies in its ability to serve as a versatile precursor in a variety of C-N and C-C bond-forming reactions that are central to medicinal chemistry.

N-Alkylation Reactions

The most direct application of this building block is in the N-alkylation of primary and secondary amines, a cornerstone reaction for building molecular complexity.[10][11] The reaction proceeds via a classical SN2 mechanism.

G cluster_0 N-Alkylation Workflow Amine_Nucleophile Amine Nucleophile (R1R2NH) Reaction Reaction Amine_Nucleophile->Reaction Base Base (e.g., K2CO3, DIPEA) Base->Reaction Building_Block 5-(Chloromethyl)-1-isobutyl-1H-imidazole Building_Block->Reaction Solvent Solvent (e.g., DMF, ACN) Solvent->Reaction Alkylated_Product N-((1-Isobutyl-1H-imidazol-5-yl)methyl)amine Reaction->Alkylated_Product SN2 Displacement

Caption: General workflow for N-alkylation using the imidazole building block.

Protocol 2: General Procedure for N-Alkylation of Amines
  • Setup: In a round-bottom flask, dissolve the amine (1 eq.) and a suitable non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 1.5-2.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.

  • Addition: Add a solution of 5-(chloromethyl)-1-isobutyl-1H-imidazole hydrochloride (1.1 eq.) in the same solvent to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Base Selection: An inorganic base like K₂CO₃ is often sufficient and easily removed. For less nucleophilic amines, a stronger, non-nucleophilic organic base like DIPEA is used to scavenge the HCl generated from the hydrochloride salt without competing in the alkylation.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[12] While typically employed with aryl halides, the reactive benzylic-like chloride of our building block can also participate in these palladium-catalyzed couplings, reacting with arylboronic acids to generate 5-arylmethyl-1-isobutyl-1H-imidazoles.[13]

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Addition: Add 5-(chloromethyl)-1-isobutyl-1H-imidazole hydrochloride (1.0 eq.) and a suitable solvent system (e.g., a mixture of toluene and water, or dioxane).

  • Reaction: Heat the mixture (typically 80-100 °C) and stir vigorously until the reaction is complete. Monitor progress by LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography.

Expert Insights:

  • The choice of palladium catalyst and ligand is crucial and often needs to be optimized for specific substrates.[14] For less reactive partners, more sophisticated ligands like XPhos may be required.[13]

  • The base is essential for activating the boronic acid to facilitate the transmetalation step.[12]

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for accessing alkynyl-substituted heterocycles.[15][16] This reaction is typically co-catalyzed by palladium and copper salts.[17][18]

Protocol 4: General Procedure for Sonogashira Coupling
  • Setup: To a flask under an inert atmosphere, add 5-(chloromethyl)-1-isobutyl-1H-imidazole hydrochloride (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Addition: Add a suitable solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine). Then, add the terminal alkyne (1.2 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating. The reaction is often rapid. Monitor by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

  • Purification: Dissolve the residue in an appropriate solvent, wash with water, dry, and concentrate. Purify by column chromatography to yield the desired 5-alkynylmethyl-1-isobutyl-1H-imidazole.

Applications in Drug Discovery Case Studies (Exemplary)

While specific drugs derived from 5-(chloromethyl)-1-isobutyl-1H-imidazole are not prominently disclosed in public literature, the strategic importance of its structural class is well-documented. The closely related analogue, 1-benzyl-5-(chloromethyl)-1H-imidazole, is a key intermediate in the synthesis of:

  • TGR5 Agonists: These compounds are being investigated for the treatment of type 2 diabetes and other metabolic disorders.[3]

  • Farnesyltransferase Inhibitors: These molecules have been explored as potential anticancer agents.[3]

The isobutyl group offers a different lipophilic and metabolic profile compared to the benzyl group, making 5-(chloromethyl)-1-isobutyl-1H-imidazole a valuable alternative for lead optimization studies aimed at improving pharmacokinetic and pharmacodynamic properties.

Conclusion

5-(Chloromethyl)-1-isobutyl-1H-imidazole is a high-potential heterocyclic building block for drug discovery. Its straightforward synthesis and, more importantly, the reactivity of its chloromethyl group, provide a reliable and versatile entry point into a wide range of N-alkylated and C-C coupled imidazole derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon, accelerating the design and synthesis of novel molecules with therapeutic potential. The structural simplicity and inherent reactivity of this compound ensure its continued relevance in the ever-evolving landscape of medicinal chemistry.

References

  • The Synthesis and Application of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide.
  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. (URL: [Link])

  • Technical Support Center: Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole.
  • Heterocyclic compounds.
  • Preparation of 4-methyl-5-chloromethyl-imidazole.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. (URL: [Link])

  • Sonogashira coupling. Wikipedia. (URL: [Link])

  • Pharmaceutical drugs covered by patent 6,875,872. Drug Patent Watch. (URL: [Link])

  • 5-CHLOROMETHYL-1-ISOBUTYL-1H-IMIDAZOLE. Chemical Substance Information. (URL: [Link])

  • Sonogashira Coupling. Chemistry LibreTexts. (URL: [Link])

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. (URL: [Link])

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. (URL: [Link])

  • Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])

  • 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline. PubChem. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. (URL: [Link])

  • Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules. (URL: [Link])

  • Sonogashira cross-coupling reaction of complex 1 with terminal alkynes. ResearchGate. (URL: [Link])

  • A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. (URL: [Link])

  • Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Arkivoc. (URL: [Link])

  • Chloromethylation of Lignin as a Route to Functional Material with Catalytic Properties in Cross-Coupling and Click Reactions. ChemRxiv. (URL: [Link])

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • (PDF) N-alkylation of imidazole by alkaline carbons. ResearchGate. (URL: [Link])

  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules. (URL: [Link])

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules. (URL: [Link])

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. (URL: [Link])

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. (URL: [Link])

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. (URL: [Link])

  • Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry. (URL: [Link])

  • Physicochemical Properties. Pacific BioLabs. (URL: [Link])

  • Oxidative Coupling Reactions. University of Mainz. (URL: [Link])

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Application

Application Notes and Protocols: N-Alkylation Utilizing 5-(Chloromethyl)-1-isobutyl-1H-imidazole

Introduction & Strategic Rationale 5-(Chloromethyl)-1-isobutyl-1H-imidazole (typically supplied as a hydrochloride salt, CAS 226930-89-8) is a highly versatile, bifunctional electrophilic building block[1]. In medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

5-(Chloromethyl)-1-isobutyl-1H-imidazole (typically supplied as a hydrochloride salt, CAS 226930-89-8) is a highly versatile, bifunctional electrophilic building block[1]. In medicinal chemistry, this reagent is instrumental for installing the 1-isobutyl-1H-imidazol-5-ylmethyl pharmacophore—a structural motif critical to the efficacy of angiotensin II receptor blockers (ARBs)[2][3], mammalian farnesyltransferase inhibitors (FTIs)[4], and novel antifungal agents.

As a Senior Application Scientist, I approach the use of this reagent not just as a simple substitution, but as a finely tuned thermodynamic system. The chloromethyl group is highly reactive toward nitrogen nucleophiles via a classical bimolecular nucleophilic substitution ( SN​2 ) mechanism[5]. However, the isobutyl group at the N1 position introduces specific steric parameters that influence the trajectory of incoming nucleophiles. Mastering this reaction requires strict control over stoichiometry, base selection, and solvent polarity to prevent competitive side reactions such as hydrolysis or bis-alkylation.

Mechanistic Insights and Workflow

The N-alkylation of amines or nitrogenous heterocycles with this reagent is driven by the electrophilic benzylic-like carbon at the C5 position. Because the reagent is handled as a hydrochloride salt to prevent premature self-condensation, the reaction environment must be carefully basified[6].

The Causality of Base Stoichiometry: A common failure point in these protocols is underestimating base equivalents. You must account for:

  • Neutralization: One equivalent of base is consumed immediately to neutralize the HCl salt and liberate the free imidazole base[6].

  • Deprotonation: A second equivalent is required to activate the nitrogen nucleophile (especially for amides or heterocycles)[4].

  • Acid Scavenging: As the SN​2 reaction proceeds, it generates HCl as a byproduct, requiring a third equivalent to act as an acid scavenger and drive the equilibrium forward[5].

Workflow Nuc Nitrogen Nucleophile Base Base Addition (e.g., K2CO3, NaH) Nuc->Base Active Activated Nucleophile (Deprotonated) Base->Active Proton Abstraction SN2 SN2 Transition State (Polar Aprotic Solvent) Active->SN2 Alkyl 5-(Chloromethyl)-1-isobutyl -1H-imidazole HCl Alkyl->SN2 Base Neutralizes HCl Prod N-Alkylated Product SN2->Prod Chloride Displacement

Logical workflow of the base-mediated SN2 N-alkylation mechanism.

Reaction Optimization: Solvent and Base Selection

The selection of base and solvent must be strictly dictated by the pKa​ of your target nucleophile. Aliphatic amines ( pKa​ ~9-11) require mild conditions, whereas N-heterocycles or amides ( pKa​ ~14-17) demand aggressive deprotonation prior to electrophile introduction[4][5].

DecisionMatrix Start Nucleophile pKa Analysis Aliphatic Aliphatic Amines (pKa ~9-11) Start->Aliphatic Hetero N-Heterocycles / Amides (pKa ~14-17) Start->Hetero Base1 Mild Base (K2CO3, DIPEA) Aliphatic->Base1 Base2 Strong Base (NaH, Cs2CO3) Hetero->Base2 Solv1 MeCN or Acetone (RT to 60°C) Base1->Solv1 Solv2 DMF or THF (0°C to RT) Base2->Solv2

Decision matrix for base and solvent selection based on nucleophile pKa.

Quantitative Optimization Data

Based on analogous chloromethylimidazole alkylation studies, polar aprotic solvents generally yield the best results by stabilizing the SN​2 transition state without solvolyzing the alkyl halide[7].

EntrySolventBaseTemp (°C)Relative Yield (%)Impurity Profile / Notes
1Acetone K2​CO3​ 50-55>90%Low; excellent for secondary amines[7].
2DMF K2​CO3​ 25 (RT)85%Moderate; risk of hydrolysis if solvent is wet[2].
3Toluene K2​CO3​ 70<60%High; poor solubility of base leads to incomplete reaction[7].
4THF NaH 0 to 2595%Low; ideal for unreactive N-heterocycles[4].
5AcetonitrileDIPEA6080%Moderate; homogeneous but can lead to bis-alkylation.

Experimental Protocols

Protocol A: General N-Alkylation of Secondary Amines (Mild Conditions)

Objective: High-yield alkylation of aliphatic secondary amines while suppressing over-alkylation. Self-Validating Principle: The use of insoluble inorganic bases ( K2​CO3​ ) allows the reaction progress to be visually monitored (suspension changes texture) and simplifies workup via basic filtration.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous K2​CO3​ (3.0 eq) in anhydrous Acetone (10 mL/mmol substrate).

  • Nucleophile Addition: Add the secondary amine (1.0 eq) to the suspension. Stir at room temperature for 15 minutes to ensure uniform mixing and preliminary hydrogen bonding/activation.

  • Electrophile Addition: Add 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride (1.1 eq) portion-wise over 10 minutes.

    • Causality Note: Portion-wise addition prevents localized thermal spikes, which are the primary cause of imidazole self-condensation and degradation[6].

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 50–55 °C for 12–16 hours. Monitor via LC-MS. The product will typically show a highly polar M+H peak due to the basic imidazole ring.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove unreacted K2​CO3​ and the KCl byproduct. Wash the filter cake with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (typically requiring a DCM/MeOH gradient with 1% NH4​OH to elute the basic product).

Protocol B: Alkylation of N-Heterocycles or Amides (Strong Base Conditions)

Objective: Alkylation of poorly nucleophilic nitrogen centers (e.g., indoles, pyrazoles, or sulfonamides)[4]. Self-Validating Principle: The evolution of hydrogen gas upon the addition of NaH serves as a direct, visual confirmation of successful deprotonation.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the N-heterocycle or amide (1.0 eq) in anhydrous DMF (5 mL/mmol). Cool the solution to 0 °C using an ice bath.

  • Base Activation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) in one portion.

    • Causality Note: 0 °C is critical here. DMF can decompose in the presence of strong bases at elevated temperatures. 2.5 equivalents are used to ensure the nucleophile is fully deprotonated and the incoming HCl salt is neutralized[4].

  • Maturation: Stir at 0 °C for 30 minutes, or until H2​ gas evolution completely ceases.

  • Electrophile Introduction: Dissolve 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride (1.1 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4–6 hours[2].

  • Quenching & Workup: Cool the reaction back to 0 °C and quench very carefully with saturated aqueous NH4​Cl to destroy excess NaH . Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers thoroughly with water (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate.

Troubleshooting & Quality Control

  • Hydrolysis of the Chloromethyl Group: If LC-MS reveals a mass corresponding to the hydroxymethyl derivative ( M−Cl+OH ), your solvent is wet. The chloromethyl group is highly susceptible to nucleophilic attack by water in the presence of base[2][6]. Ensure all solvents are strictly anhydrous.

  • Incomplete Conversion: If starting material remains, the imidazole HCl salt may not have been fully neutralized. Verify that at least 2.5–3.0 equivalents of base were utilized.

References

  • US5138069A - Angiotensin II receptor blocking imidazoles - Google Patents Google Patents URL
  • Chemistry & Biology Interface CBI Journal URL:[Link]

  • EP0253310B1 - Angiotensin II receptor blocking imidazoles - Google Patents Google Patents URL
  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Note: Precision Nucleophilic Substitution of 5-(Chloromethyl)-1-isobutyl-1H-imidazole Hydrochloride

Target Audience: Research Chemists, Medicinal Chemists, and API Process Development Scientists Content Focus: Mechanistic causality, self-validating protocols, and reaction optimization Executive Summary & Chemical Profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and API Process Development Scientists Content Focus: Mechanistic causality, self-validating protocols, and reaction optimization

Executive Summary & Chemical Profile

In modern drug discovery, the functionalization of heterocyclic building blocks is a cornerstone of structure-activity relationship (SAR) exploration. 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride (CAS: 226930-89-8) is a highly versatile, commercially available electrophile. It is predominantly utilized to append the 1-isobutyl-1H-imidazol-5-ylmethyl pharmacophore onto various scaffolds, a motif frequently found in histamine receptor modulators, kinase inhibitors, and GPCR ligands.

As a Senior Application Scientist, I have developed this guide to move beyond standard recipe-based chemistry. By understanding the underlying thermodynamic and kinetic principles of this specific building block, researchers can achieve near-quantitative yields while suppressing common side reactions like self-condensation.

Physicochemical Profile:

  • Molecular Formula: C₈H₁₄Cl₂N₂[1]

  • Molecular Weight: 209.12 g/mol

  • Form: Supplied as a stable hydrochloride salt to prevent premature degradation[2].

Mechanistic Rationale: The Causality of Reactivity

To master the reactivity of 5-(Chloromethyl)-1-isobutyl-1H-imidazole, one must understand the dual nature of its electrophilic center.

The chloromethyl group is situated on a primary carbon, naturally predisposing it to SN​2 (bimolecular nucleophilic substitution) pathways due to minimal steric hindrance. However, the adjacent electron-rich imidazole ring possesses a lone pair that can stabilize a developing positive charge via resonance. If placed in highly polar, protic solvents (like methanol) with weak nucleophiles, the reaction gains significant SN​1 (unimolecular) character, proceeding through a resonance-stabilized carbocation intermediate.

Furthermore, because the reagent is supplied as a hydrochloride salt, base selection is the most critical variable . Exactly 1.0 equivalent of base is consumed merely to liberate the reactive free base. Additional equivalents are required to scavenge the HCl byproduct generated during the substitution event.

Mechanism A 5-(Chloromethyl)-1-isobutyl -1H-imidazole HCl B Free Base (Active Electrophile) A->B Base (-HCl) C S_N2 Transition State (Concerted) B->C Strong Nu⁻ (Aprotic Solvent) D S_N1 Intermediate (Resonance Stabilized) B->D Weak Nu⁻ (Protic Solvent) E Alkylated Product (Target API) C->E -Cl⁻ D->E +Nu⁻, -Cl⁻

Mechanistic divergence of imidazole substitution based on solvent and nucleophile conditions.

General Experimental Workflow

The following workflow illustrates the logical progression of the substitution reaction, emphasizing the separation of the neutralization phase from the thermal activation phase to control reaction kinetics.

Workflow S1 1. Salt Neutralization Base addition (DIPEA/K2CO3) at 0°C S2 2. Nucleophile Addition Dropwise addition to prevent exotherm S1->S2 S3 3. Thermal Activation Stir at 25°C - 60°C (Reaction dependent) S2->S3 S4 4. Reaction Quench Aqueous workup (EtOAc/H2O partition) S3->S4 S5 5. Purification Flash Chromatography or Prep-HPLC S4->S5

Standardized 5-step workflow for nucleophilic substitution of imidazole hydrochloride salts.

Self-Validating Protocols

The protocols below are designed as self-validating systems. By incorporating strict In-Process Controls (IPCs), the scientist is never guessing whether a step has completed; the data dictates the workflow.

Protocol A: N-Alkylation with Secondary Amines (e.g., Piperidine derivatives)

Causality Insight: We utilize Acetonitrile (MeCN) as the solvent and Potassium Carbonate (K₂CO₃) as the base. K₂CO₃ is an insoluble, heterogeneous acid scavenger. It neutralizes the HCl salt without acting as a competing soluble nucleophile, which is a risk when using small organic bases like Triethylamine (TEA).

Step-by-Step Methodology:

  • Preparation: Suspend 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride (1.0 eq, 1.0 mmol) and anhydrous K₂CO₃ (3.0 eq, 3.0 mmol) in anhydrous MeCN (5.0 mL) under a nitrogen atmosphere.

  • Neutralization: Stir the suspension at 0°C for 15 minutes. The generation of the free base occurs at the solid-liquid interface.

  • Nucleophile Addition: Add the secondary amine (1.2 eq, 1.2 mmol) dropwise over 5 minutes. Maintaining 0°C during addition prevents exothermic degradation.

  • Thermal Activation: Remove the ice bath and heat the reaction to 60°C for 8 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting material mass (m/z 173 for the free base) and the appearance of the desired product mass. If starting material persists, add 0.2 eq of amine and stir for 2 additional hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol B: S-Alkylation with Thiols

Causality Insight: Thiols are exceptionally powerful nucleophiles ("soft" nucleophiles). To prevent bis-alkylation or disulfide formation, the reaction is run at lower temperatures (0°C to RT) using N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen because its bulky isopropyl groups prevent it from acting as a nucleophile, ensuring strict chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol (1.0 eq, 1.0 mmol) and DIPEA (2.5 eq, 2.5 mmol) in anhydrous THF (5.0 mL) at 0°C.

  • Electrophile Addition: In a separate vial, dissolve the imidazole hydrochloride salt (1.05 eq, 1.05 mmol) in a minimum volume of DMF. Add this dropwise to the thiol solution. Note: Adding the electrophile to an excess of the nucleophile prevents electrophile dimerization.

  • Activation: Stir at 0°C for 1 hour, then allow warming to 25°C for 2 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes:EtOAc 1:1). Validation criteria: UV-active spot of the starting thiol is consumed, replaced by a lower Rf product spot.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Condition Matrix

To facilitate rapid experimental design, the following table summarizes optimized conditions for various nucleophile classes reacting with 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride.

Nucleophile TypeExample ReagentOptimal SolventBase Selection (Eq)Temp (°C)Time (h)Expected Yield
Primary Amine BenzylamineDMFDIPEA (2.5 eq)254-675-85%
Secondary Amine MorpholineMeCNK₂CO₃ (3.0 eq)608-1280-90%
Thiol ThiophenolTHFDIPEA (2.5 eq)0 to 252-485-95%
Alkoxide Sodium MethoxideMeOHNone (NaOMe is base)6512-1660-70%

Field-Proven Troubleshooting Insights

Even with validated protocols, matrix effects in complex API synthesis can introduce deviations. Apply these causality-based troubleshooting steps:

  • Observation: High levels of a dimeric byproduct (m/z ~309).

    • Causality: The free base of 5-(chloromethyl)-1-isobutyl-1H-imidazole contains both a nucleophilic nitrogen (N3 of the imidazole) and an electrophilic carbon (C5-methyl). If the external nucleophile is too weak or added too slowly, the building block will alkylate itself.

    • Correction: Reverse the order of addition. Always maintain the external nucleophile and base in excess in the flask, and add the imidazole hydrochloride salt dropwise.

  • Observation: Reaction stalls at ~50% conversion.

    • Causality: Inadequate acid scavenging. The generation of HCl during the substitution protonates your nucleophilic amine, rendering it inactive.

    • Correction: Verify that you are using at least 2.5 equivalents of base (1.0 eq to neutralize the starting salt, 1.0 eq to neutralize the reaction byproduct, and 0.5 eq excess to drive the equilibrium).

References

The following authoritative sources were utilized to verify the physicochemical properties, handling guidelines, and commercial availability of the target building block:

  • Angene Chemical. 5-(chloromethyl)-1-isobutyl-1H-imidazole hydrochloride (CAS# 226930-89-8) Properties and Safety Data.[Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 5-(Chloromethyl)-1-isobutyl-1H-imidazole

Introduction: The Versatility of the Imidazole Scaffold in Modern Chemistry The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Imidazole Scaffold in Modern Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active molecules and functional materials. The specific derivative, 5-(chloromethyl)-1-isobutyl-1H-imidazole, serves as a highly versatile building block. The presence of a reactive chloromethyl group at the C5 position opens a gateway for a multitude of post-synthetic modifications, most notably through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications.

This guide provides detailed application notes and proposed protocols for several key cross-coupling reactions utilizing 5-(chloromethyl)-1-isobutyl-1H-imidazole as the electrophilic partner. The methodologies outlined herein are based on established principles of cross-coupling chemistry and draw from successful applications with analogous benzylic and heteroaromatic chlorides. The aim is to provide researchers, scientists, and drug development professionals with a robust starting point for their synthetic endeavors.

Understanding the Substrate: Key Considerations for 5-(Chloromethyl)-1-isobutyl-1H-imidazole

The reactivity of 5-(chloromethyl)-1-isobutyl-1H-imidazole in cross-coupling reactions is primarily dictated by the C-Cl bond of the chloromethyl group. This benzylic-like halide is more reactive than an aryl chloride, facilitating oxidative addition to low-valent transition metal catalysts. However, several factors must be considered:

  • The Imidazole Core: The imidazole ring is a Lewis basic heterocycle, which can potentially coordinate to the metal center and influence the catalytic activity. The choice of ligand is therefore crucial to maintain an efficient catalytic cycle.

  • Potential for Side Reactions: The acidic proton at the C2 position of the imidazole ring could potentially be abstracted by strong bases, leading to undesired side reactions. Careful selection of the base is necessary to promote the desired coupling reaction.

  • Homocoupling: As with many cross-coupling reactions, homocoupling of the organometallic partner can be a competing side reaction. Optimization of reaction conditions, including temperature and reactant stoichiometry, can minimize this.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of our substrate, it allows for the arylation or vinylation of the 5-methyl position of the imidazole core.

Scientific Rationale

The proposed protocol utilizes a palladium catalyst, which is highly effective for Suzuki-Miyaura reactions. The choice of a phosphine ligand, such as SPhos or XPhos, is critical for promoting the oxidative addition of the chloromethyl group and facilitating the subsequent transmetalation and reductive elimination steps. The use of a base, such as potassium carbonate or cesium carbonate, is necessary to activate the boronic acid partner for transmetalation. A mixed solvent system of a non-polar organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Proposed Protocol: Suzuki-Miyaura Coupling of 5-(Chloromethyl)-1-isobutyl-1H-imidazole with Arylboronic Acids

Materials:

  • 5-(Chloromethyl)-1-isobutyl-1H-imidazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • Toluene

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-(chloromethyl)-1-isobutyl-1H-imidazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.5 mmol).

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Parameter Condition Rationale
Catalyst Pd(OAc)₂Precursor to the active Pd(0) species.
Ligand SPhosBulky, electron-rich phosphine that promotes oxidative addition and reductive elimination.
Base K₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

graph Suzuki_Miyaura_Catalytic_Cycle {
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node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
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pd0 [label="Pd(0)L2", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=plaintext]; pd2_complex [label="R-CH2-Pd(II)L2-Cl", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=plaintext]; r_b_oh2 [label="Ar-B(OH)2 + Base", shape=plaintext]; pd2_aryl_complex [label="R-CH2-Pd(II)L2-Ar", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive Elimination", shape=plaintext]; product [label="R-CH2-Ar", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

pd0 -> oxidative_addition [label="R-CH2-Cl"]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation; r_b_oh2 -> transmetalation; transmetalation -> pd2_aryl_complex; pd2_aryl_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; }

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Negishi Coupling: A Highly Versatile C-C Bond Formation

The Negishi coupling utilizes organozinc reagents, which are known for their high functional group tolerance and reactivity, making this a valuable method for complex molecule synthesis.[1][2]

Scientific Rationale

Similar to the Suzuki-Miyaura coupling, the Negishi reaction is typically catalyzed by palladium.[1] The key difference lies in the organometallic partner. Organozinc reagents are generally more reactive than organoboron compounds, which can lead to milder reaction conditions. The preparation of the organozinc reagent from the corresponding organohalide is a critical preceding step.

Proposed Protocol: Negishi Coupling of 5-(Chloromethyl)-1-isobutyl-1H-imidazole with Organozinc Reagents

Part A: Preparation of the Organozinc Reagent

  • To a dry Schlenk flask containing zinc chloride (ZnCl₂, 1.1 mmol, dried under vacuum) under an inert atmosphere, add anhydrous THF (5 mL).

  • Cool the solution to 0 °C and add the organolithium or Grignard reagent (1.0 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the organozinc reagent.

Part B: Cross-Coupling Reaction

  • In a separate dry Schlenk flask under an inert atmosphere, add 5-(chloromethyl)-1-isobutyl-1H-imidazole (1.0 mmol), Pd₂(dba)₃ (1 mol%), and a suitable phosphine ligand such as XPhos (2.5 mol%).

  • Add anhydrous THF (5 mL) to this flask.

  • Add the freshly prepared organozinc reagent solution from Part A to the reaction mixture via cannula.

  • Stir the reaction at room temperature to 50 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃A stable Pd(0) source.
Ligand XPhosA bulky, electron-rich ligand that facilitates the coupling of sp³ centers.
Organometallic Organozinc ReagentHighly reactive yet functional group tolerant coupling partner.
Solvent THFAnhydrous solvent suitable for both organometallic reagent formation and the coupling reaction.
Temperature Room Temperature to 50 °CMilder conditions are often possible due to the reactivity of the organozinc reagent.

graph Negishi_Catalytic_Cycle {
layout=circo;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L2", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=plaintext]; pd2_complex [label="R-CH2-Pd(II)L2-Cl", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=plaintext]; r_znx [label="Ar-ZnX", shape=plaintext]; pd2_aryl_complex [label="R-CH2-Pd(II)L2-Ar", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive Elimination", shape=plaintext]; product [label="R-CH2-Ar", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

pd0 -> oxidative_addition [label="R-CH2-Cl"]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation; r_znx -> transmetalation; transmetalation -> pd2_aryl_complex; pd2_aryl_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; }

Caption: Generalized Negishi Catalytic Cycle.

Kumada Coupling: Utilizing Grignard Reagents

The Kumada coupling is one of the earliest developed cross-coupling reactions and utilizes readily available Grignard reagents.[3][4]

Scientific Rationale

This reaction is often catalyzed by either palladium or nickel complexes.[3] Nickel catalysts can be particularly effective and are a more cost-effective alternative to palladium. The high reactivity of Grignard reagents can be both an advantage, allowing for rapid reactions, and a disadvantage, leading to lower functional group tolerance.[4][5] Therefore, careful substrate selection is important.

Proposed Protocol: Kumada Coupling of 5-(Chloromethyl)-1-isobutyl-1H-imidazole with Grignard Reagents

Materials:

  • 5-(Chloromethyl)-1-isobutyl-1H-imidazole

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equivalents)

  • Ni(dppp)Cl₂ (5 mol%)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add Ni(dppp)Cl₂ (0.05 mmol).

  • Add a solution of 5-(chloromethyl)-1-isobutyl-1H-imidazole (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the Grignard reagent (1.5 mmol) dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Parameter Condition Rationale
Catalyst Ni(dppp)Cl₂An effective and economical nickel catalyst for Kumada coupling.
Organometallic Grignard ReagentA highly reactive organomagnesium reagent.
Solvent Anhydrous THF/Diethyl EtherEssential for the stability and reactivity of the Grignard reagent.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.

graph Kumada_Catalytic_Cycle {
layout=circo;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

ni0 [label="Ni(0)L2", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=plaintext]; ni2_complex [label="R-CH2-Ni(II)L2-Cl", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=plaintext]; r_mgx [label="Ar-MgX", shape=plaintext]; ni2_aryl_complex [label="R-CH2-Ni(II)L2-Ar", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive Elimination", shape=plaintext]; product [label="R-CH2-Ar", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

ni0 -> oxidative_addition [label="R-CH2-Cl"]; oxidative_addition -> ni2_complex; ni2_complex -> transmetalation; r_mgx -> transmetalation; transmetalation -> ni2_aryl_complex; ni2_aryl_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> ni0 [label="Regeneration"]; }

Caption: Generalized Kumada Catalytic Cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[6] While typically applied to aryl halides, its scope has been extended to other electrophiles, and a similar approach can be envisioned for our target molecule.

Scientific Rationale

This palladium-catalyzed reaction couples an amine with an organic halide.[6] The choice of a bulky, electron-rich phosphine ligand is paramount for the success of this transformation. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine, allowing for its coordination to the palladium center.

Proposed Protocol: Buchwald-Hartwig Amination of 5-(Chloromethyl)-1-isobutyl-1H-imidazole

Materials:

  • 5-(Chloromethyl)-1-isobutyl-1H-imidazole

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • BrettPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), BrettPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add a solution of 5-(chloromethyl)-1-isobutyl-1H-imidazole (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Seal the vessel and heat the reaction to 90-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃A reliable Pd(0) source.
Ligand BrettPhosA bulky phosphine ligand known to be effective in Buchwald-Hartwig aminations.
Base NaOtBuA strong, non-nucleophilic base to deprotonate the amine.
Solvent Anhydrous TolueneA common high-boiling solvent for this reaction.
Temperature 90-110 °CTo facilitate the catalytic cycle.

graph Buchwald_Hartwig_Catalytic_Cycle {
layout=circo;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=plaintext]; pd2_complex [label="R-CH2-Pd(II)L-Cl", fillcolor="#F1F3F4"]; amine_coordination [label="Amine Coordination & Deprotonation", shape=plaintext]; r2nh_base [label="R'2NH + Base", shape=plaintext]; pd2_amido_complex [label="R-CH2-Pd(II)L-NR'2", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive Elimination", shape=plaintext]; product [label="R-CH2-NR'2", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

pd0 -> oxidative_addition [label="R-CH2-Cl"]; oxidative_addition -> pd2_complex; pd2_complex -> amine_coordination; r2nh_base -> amine_coordination; amine_coordination -> pd2_amido_complex; pd2_amido_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; }

Caption: Generalized Buchwald-Hartwig Amination Catalytic Cycle.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A general workflow for performing cross-coupling reactions.

Conclusion and Future Outlook

The protocols detailed in this guide provide a comprehensive starting point for the exploration of cross-coupling reactions with 5-(chloromethyl)-1-isobutyl-1H-imidazole. While these methodologies are based on sound chemical principles and successful applications with similar substrates, it is important to note that optimization may be required for specific coupling partners. Factors such as steric hindrance and electronic properties of the coupling partners can influence reaction efficiency.

Future work in this area could involve the development of more sustainable and environmentally friendly protocols, such as using more earth-abundant metal catalysts or performing reactions in greener solvents. The continued expansion of the cross-coupling toolbox will undoubtedly lead to the discovery of novel imidazole-containing compounds with significant potential in various scientific disciplines.

References

Sources

Method

How to synthesize 1-isobutyl-1H-imidazole derivatives from chloromethyl precursors

Application Note: Synthesis and Derivatization of 1-Isobutyl-1H-imidazole from Chloromethyl Precursors Introduction & Mechanistic Causality The imidazole nucleus is a fundamental "privileged structure" in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Derivatization of 1-Isobutyl-1H-imidazole from Chloromethyl Precursors

Introduction & Mechanistic Causality

The imidazole nucleus is a fundamental "privileged structure" in medicinal chemistry, extensively utilized in the design of biologically active molecules ranging from anticancer agents to antimicrobial therapeutics (1[1]). The introduction of a 1-isobutyl group at the N-1 position enhances the lipophilicity of the scaffold, providing beneficial steric interactions with biological targets such as G-protein-coupled receptors (GPCRs) and kinases.

To build diverse libraries of these molecules, 5-(chloromethyl)-1-isobutyl-1H-imidazole hydrochloride (CAS: 226930-89-8) serves as an optimal bifunctional precursor (2[2]). The causality behind its utility lies in the highly reactive nature of the C-5 chloromethyl group. The adjacent electron-rich imidazole ring stabilizes the transition state during bimolecular nucleophilic substitution (SN2) reactions. This allows for the facile displacement of the chloride leaving group by various nucleophiles—such as amines, thiols, and carbanions—under mild basic conditions, minimizing side reactions and preserving the integrity of the imidazole core (3[3]).

Synthesis of the Chloromethyl Precursor

Before derivatization, the reactive precursor must be synthesized. The standard synthetic approach involves the chlorination of the corresponding alcohol, (1-isobutyl-1H-imidazol-5-yl)methanol (3[3]). Thionyl chloride (SOCl2) is the preferred reagent because the reaction produces only gaseous byproducts (SO2 and HCl), which drives the reaction to completion and drastically simplifies downstream purification.

Protocol for Precursor Synthesis:

  • Preparation: Suspend (1-isobutyl-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar) and cool to 0 °C.

  • Activation: Add thionyl chloride (1.5 eq) dropwise over 15 minutes to control the exothermic chlorination.

  • Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours. Self-Validation: Monitor the reaction progress by TLC (disappearance of the polar alcohol baseline spot).

  • Isolation: Evaporate the solvent and excess SOCl2 under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield 5-(chloromethyl)-1-isobutyl-1H-imidazole hydrochloride as a highly pure, moisture-sensitive white solid.

Derivatization Protocols: Building the Library

The true value of the chloromethyl precursor lies in its rapid derivatization. Below are self-validating protocols for generating amine and thioether derivatives.

Protocol A: Synthesis of Amine Derivatives (N-Alkylation)

  • Neutralization & Mixing: In an oven-dried flask, dissolve 5-(chloromethyl)-1-isobutyl-1H-imidazole hydrochloride (1.0 eq) and the target primary or secondary amine (1.2 eq) in anhydrous acetonitrile (MeCN).

  • Base Addition: Add anhydrous potassium carbonate (K2CO3) (3.0 eq). Causality: The excess non-nucleophilic base is critical to neutralize both the hydrochloride salt of the precursor and the HCl generated during the SN2 reaction, preventing the amine nucleophile from being protonated and deactivated.

  • Heating: Heat the suspension to 60 °C for 6–12 hours. Causality: MeCN is chosen as a polar aprotic solvent to accelerate the SN2 displacement while avoiding the solvolysis side-reactions that frequently occur in protic solvents like methanol.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Partition the residue between ethyl acetate (EtOAc) and saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify via silica gel flash chromatography (typically using a DCM/MeOH gradient) to yield the pure derivative.

Protocol B: Synthesis of Thioether Derivatives (S-Alkylation)

  • Deprotonation: Dissolve the target thiol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add Cesium Carbonate (Cs2CO3) (2.5 eq) and stir at room temperature for 15 minutes. Causality: This pre-stirring generates the highly nucleophilic thiolate anion.

  • Coupling: Slowly add a solution of the chloromethyl precursor (1.0 eq) in DMF.

  • Reaction: Stir at room temperature for 2–4 hours. Causality: Thiolates are significantly stronger nucleophiles than amines; thus, ambient temperature is sufficient to drive the reaction to completion, preventing thermal degradation of the product (3[3]).

  • Workup: Quench with ice water to precipitate the product, or extract with EtOAc/brine if the product is an oil. Purify as described in Protocol A.

Quantitative Data Summary

The following table summarizes the expected outcomes based on standard SN2 derivatizations of 5-(chloromethyl)imidazoles.

Derivative ClassNucleophile TypeReagents & SolventTemp & TimeExpected Yield (%)
Secondary Amine Primary Aliphatic AmineK2CO3, MeCN60 °C, 8–12 h75 - 85%
Tertiary Amine Secondary Cyclic AmineDIPEA, DMF80 °C, 6–8 h80 - 90%
Thioether Aryl/Alkyl ThiolCs2CO3, DMFRT, 2–4 h85 - 95%
Ether Aliphatic AlcoholNaH, THF0 °C to RT, 12–16 h60 - 70%

Pathway & Workflow Visualizations

Pathway A 1-Isobutyl-1H-imidazole -5-methanol B 5-(Chloromethyl)-1-isobutyl -1H-imidazole HCl (Reactive Precursor) A->B SOCl2, CH2Cl2 0°C to RT C Amine Derivative (N-Alkylation) B->C R-NH2, K2CO3 MeCN, 60°C D Thioether Derivative (S-Alkylation) B->D R-SH, Cs2CO3 DMF, RT

Synthesis pathway of 1-isobutyl-1H-imidazole derivatives via a chloromethyl intermediate.

Workflow Step1 Step 1: Preparation Dissolve precursor & nucleophile in MeCN Step2 Step 2: Base Addition Add K2CO3 or DIPEA to neutralize HCl Step1->Step2 Step3 Step 3: Heating Reflux at 60-80°C for 6-12 hours Step2->Step3 Step4 Step 4: Workup Quench with H2O, extract with EtOAc Step3->Step4 Step5 Step 5: Purification Silica Gel Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the nucleophilic substitution of chloromethyl imidazoles.

References

  • Title: One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition Source: Asian Journal of Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming scale-up challenges in 5-(Chloromethyl)-1-isobutyl-1H-imidazole production

Technical Support Center: Production of 5-(Chloromethyl)-1-isobutyl-1H-imidazole Welcome to the technical support center for the synthesis and scale-up of 5-(Chloromethyl)-1-isobutyl-1H-imidazole. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Production of 5-(Chloromethyl)-1-isobutyl-1H-imidazole

Welcome to the technical support center for the synthesis and scale-up of 5-(Chloromethyl)-1-isobutyl-1H-imidazole. This guide is designed for researchers, chemists, and process development professionals. We will move beyond simple procedural outlines to address the nuanced challenges encountered when transitioning this synthesis from the bench to pilot or production scale. Our focus is on providing actionable solutions grounded in chemical principles to ensure a safe, efficient, and reproducible process.

The synthesis of this key intermediate, while conceptually straightforward, presents several challenges related to reaction control, impurity management, and product stability. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the issues you may face.

Part 1: The Synthetic Pathway - A High-Level Overview

The production of 5-(Chloromethyl)-1-isobutyl-1H-imidazole is typically accomplished via a multi-step synthesis. A common and reliable route involves the initial formation of the corresponding alcohol, (1-isobutyl-1H-imidazol-5-yl)methanol, which is then subjected to chlorination.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydroxymethylation cluster_2 Step 3: Chlorination (Critical Step) Imidazole Imidazole N_Isobutylimidazole 1-Isobutyl-1H-imidazole Imidazole->N_Isobutylimidazole IsobutylHalide Isobutyl Halide / Tosylate IsobutylHalide->N_Isobutylimidazole Base Base (e.g., NaH, K2CO3) Base->N_Isobutylimidazole Solvent1 Solvent (e.g., DMF, ACN) Solvent1->N_Isobutylimidazole Formaldehyde Paraformaldehyde / Formaldehyde Intermediate_Alcohol (1-Isobutyl-1H-imidazol-5-yl)methanol N_Isobutylimidazole->Intermediate_Alcohol N_Isobutylimidazole->Intermediate_Alcohol Formaldehyde->Intermediate_Alcohol Acid Acid Catalyst Acid->Intermediate_Alcohol ChlorinatingAgent Chlorinating Agent (e.g., SOCl2, PCl3) Final_Product 5-(Chloromethyl)-1-isobutyl-1H-imidazole Intermediate_Alcohol->Final_Product Intermediate_Alcohol->Final_Product ChlorinatingAgent->Final_Product Solvent2 Anhydrous Solvent (e.g., DCM) Solvent2->Final_Product

Caption: General synthetic workflow for 5-(Chloromethyl)-1-isobutyl-1H-imidazole.

Part 2: Troubleshooting Guide & FAQs

This section is organized to address problems from synthesis through to purification and handling.

Section A: Reaction and Synthesis Challenges

Question 1: My chlorination reaction with thionyl chloride (SOCl₂) is showing a significant exotherm upon scale-up, leading to a dark-colored crude product. What's happening and how can I control it?

Answer: This is a classic and critical scale-up challenge. The reaction between an alcohol and thionyl chloride is highly exothermic. On a small scale, the high surface-area-to-volume ratio allows for rapid heat dissipation to the surroundings. As you scale up, this ratio decreases dramatically, and heat builds up internally.[1][2] This can lead to thermal decomposition and the formation of colored, polymeric impurities.

Core Causality:

  • Poor Heat Transfer: The primary issue is the inability to remove heat as fast as it is generated.[1]

  • Runaway Reaction: The increased temperature accelerates the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop that can lead to a runaway reaction.[3]

Solutions & Protocol Adjustments:

  • Reverse Addition: Instead of adding thionyl chloride to the alcohol, consider adding the alcohol solution dropwise to the thionyl chloride solution at a controlled temperature. This keeps the reactive chlorinating agent in excess but allows you to control the reaction rate by the addition rate of the limiting reagent (the alcohol).

  • Temperature Control is Paramount:

    • Utilize a jacketed reactor with a circulating coolant system for precise temperature management.[1]

    • Pre-cool the reactor containing the chlorinating agent (e.g., thionyl chloride in anhydrous DCM) to 0 °C or even lower (e.g., -10 °C) before starting the addition of the alcohol solution.[4]

  • Controlled Addition Rate: The addition of the alcohol solution must be slow and carefully controlled. Monitor the internal reaction temperature with a thermocouple probe, not just the bath temperature.[2] The addition rate should be adjusted to ensure the internal temperature does not exceed a set point (e.g., 5 °C).

  • Dilution: Increasing the solvent volume can help to buffer the heat generated, although this may increase batch cycle time.

Question 2: The final product appears unstable, showing degradation even when stored for a short period. How can I improve its stability?

Answer: The instability of your product stems from the high reactivity of the chloromethyl group.[5][6] This group is an excellent electrophile and is susceptible to nucleophilic substitution, especially by moisture (hydrolysis), which converts it back to the starting alcohol, (1-isobutyl-1H-imidazol-5-yl)methanol.

Primary Degradation Pathways:

  • Hydrolysis: Reaction with water to form the corresponding alcohol and HCl.[5][7]

  • Self-Condensation/Polymerization: The chloromethyl group of one molecule can be attacked by the imidazole nitrogen of another, leading to oligomers, particularly at elevated temperatures.

Stabilization & Storage Protocol:

  • Work-up is Critical: Ensure the product is rigorously dried after the work-up. Use an anhydrous drying agent like sodium sulfate or magnesium sulfate, and remove all solvents under reduced pressure.

  • Storage Conditions: The purified product must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[6][7]

  • Temperature: Store in a cool, dark place. Refrigeration is recommended. Avoid repeated freeze-thaw cycles.[7]

  • Consider Salt Formation: For long-term storage or if the freebase is too reactive for your next step, consider converting it to its hydrochloride salt.[8] The protonated imidazole ring is less nucleophilic, which can reduce the rate of self-condensation. The HCl salt is often a more stable, crystalline solid.

Section B: Impurity Profile and Purification

Question 3: My final product purity by HPLC is low, and I see several unidentified peaks. What are the likely impurities and how do I get rid of them?

Answer: Impurities can arise from incomplete reactions, side reactions, or degradation.[9] For this synthesis, the most common impurities are:

  • Starting Alcohol: Unreacted (1-isobutyl-1H-imidazol-5-yl)methanol due to incomplete chlorination.

  • Hydrolysis Product: The same alcohol, formed by hydrolysis of the product during work-up or storage.[5]

  • Di-substituted Byproducts: Over-reaction where the product reacts further.

  • Isomeric Impurities: Depending on the initial synthesis of 1-isobutyl-1H-imidazole, you may have the 4-substituted isomer present, which will carry through the synthesis.

Troubleshooting & Purification Strategy:

G Start Crude Product (Low Purity) Analysis Analyze by HPLC-MS / NMR to Identify Impurities Start->Analysis Decision Nature of Impurity? Analysis->Decision Polar Polar Impurities (e.g., Starting Alcohol) Decision->Polar  Polar NonPolar Non-Polar Impurities (e.g., Byproducts) Decision->NonPolar  Non-Polar / Similar Polarity PurifyPolar Purification Strategy: - Aqueous Wash (pH adjusted) - Silica Gel Chromatography - Recrystallization Polar->PurifyPolar PurifyNonPolar Purification Strategy: - Solvent Trituration (e.g., with Hexanes) - Reverse-Phase Chromatography - Distillation (if thermally stable) NonPolar->PurifyNonPolar End Pure Product (>98%) PurifyPolar->End PurifyNonPolar->End

Caption: Troubleshooting workflow for low product purity.

Purification Methods for Scale-Up:

  • Aqueous Wash: A carefully controlled aqueous wash of the organic layer during work-up can remove the highly polar starting alcohol. Be cautious, as excessive water contact can hydrolyze the product. A quick wash with cold, dilute brine is often effective.

  • Recrystallization/Trituration: This is often the most viable method for large-scale purification. If the product is a solid, attempt to recrystallize it from a suitable solvent system (e.g., ethyl acetate/hexanes). If it's an oil, trituration with a non-polar solvent like cold hexanes or diethyl ether can help crash out the desired product, leaving impurities in the solvent.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography is expensive and cumbersome for large quantities. It should be reserved for cases where other methods fail or for producing very high-purity reference standards.

  • Distillation: Given the reactive nature of the chloromethyl group, high-temperature vacuum distillation carries a significant risk of decomposition. This should only be attempted after small-scale thermal stability tests (e.g., TGA) have been performed.[5]

Question 4: How can I effectively monitor the reaction progress to optimize reaction time and minimize byproduct formation?

Answer: Monitoring the reaction is key to stopping it at the optimal point, thereby preventing the formation of degradation products or byproducts from prolonged reaction times.[10]

Analytical Monitoring Techniques:

TechniqueApplication & ProtocolProsCons
TLC Quickly spot an aliquot of the reaction mixture on a silica plate and elute with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). Visualize under UV light.Fast, simple, and inexpensive. Good for qualitative assessment of starting material consumption.Not quantitative. Can be difficult to resolve close-spotting impurities.
HPLC Dilute a reaction sample in mobile phase and inject. Use a C18 column with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).[11]Quantitative and highly reproducible. Can resolve closely related impurities and track product formation accurately.Slower than TLC. Requires specialized equipment.
GC-MS Dilute a sample in a volatile solvent (e.g., DCM) and inject. Useful if products and impurities are thermally stable and volatile.Provides mass information for impurity identification.[12] Excellent for resolving non-polar compounds.Risk of thermal degradation of the analyte in the injector port. Not suitable for non-volatile compounds.

For scale-up, HPLC is the recommended method for its accuracy and ability to provide quantitative data on both product formation and impurity levels.

Part 3: Critical Scale-Up and Safety Protocols

Question 5: What are the most critical safety hazards I need to plan for when scaling this synthesis?

Answer: Beyond the thermal runaway risk already discussed, there are two other major hazards:

  • Reagent Hazards:

    • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water to release toxic HCl and SO₂ gases.[1] All handling must be done in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers.

    • Concentrated Acids/Bases: Reagents like hydrochloric acid, used in some chloromethylation procedures, are corrosive.[1]

  • Formation of Bis(chloromethyl) Ether (BCME): This is a critical and severe risk in any chloromethylation reaction that uses formaldehyde and HCl. BCME is a potent carcinogen.[10] While the described synthesis using SOCl₂ from the alcohol avoids formaldehyde at the final stage, if any alternative chloromethylation route is considered (e.g., Blanc reaction), extreme caution and specialized handling procedures are mandatory.[10]

Safety Workflow for Scale-Up:

  • Conduct a Risk Assessment: Before any scale-up, perform a thorough risk assessment for every step.[2][3]

  • Incremental Scale-Up: Never jump from grams to kilograms. Scale up in manageable increments, no more than 3-5 times the previous batch size.[2][3]

  • Equipment Check: Ensure the reactor, stirrer, and cooling system are appropriately sized and functioning correctly. The reactor volume should be at least twice the total reaction volume to handle potential off-gassing or quenching needs.[2][3]

  • Off-Gas Management: The reaction of SOCl₂ with the alcohol generates HCl and SO₂ gas. This must be directed from the reactor through an appropriate scrubbing system (e.g., a caustic scrubber) to neutralize the acidic gases.[1]

Detailed Protocol: Scalable Chlorination of (1-Isobutyl-1H-imidazol-5-yl)methanol

This protocol is designed for a 100g scale and emphasizes safety and control.

Equipment:

  • 1 L jacketed glass reactor with a bottom outlet valve.

  • Overhead mechanical stirrer.

  • Thermocouple probe for internal temperature monitoring.

  • Addition funnel with pressure equalization.

  • Nitrogen/Argon inlet.

  • Outlet connected to a caustic (NaOH) scrubber.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, oven-dried, and assembled. Purge the system with dry nitrogen for at least 30 minutes.

  • Reagent Charging: Charge anhydrous dichloromethane (DCM, 400 mL) into the reactor, followed by the slow addition of thionyl chloride (SOCl₂, 1.2 eq.).

  • Cooling: Start the reactor's cooling system and bring the internal temperature of the SOCl₂ solution to 0 °C.

  • Substrate Preparation: In a separate flask, dissolve (1-isobutyl-1H-imidazol-5-yl)methanol (1 eq., 100g) in anhydrous DCM (200 mL).

  • Controlled Addition: Transfer the alcohol solution to the addition funnel. Begin a slow, dropwise addition into the stirred SOCl₂ solution. Crucially, monitor the internal temperature and adjust the addition rate to maintain it below 5 °C. This step may take 2-4 hours.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it slowly warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction to completion by HPLC or TLC.[6]

  • Quenching (Caution!): Once complete, cool the reactor back to 0 °C. Very slowly and carefully , add the reaction mixture to a separate vessel containing a vigorously stirred, cold saturated sodium bicarbonate solution to neutralize excess SOCl₂ and HCl. This step is highly exothermic and will release CO₂ gas. Ensure adequate venting and cooling.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (3 x 150 mL). Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which can then be purified as described in Section B.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Scale-Up of 2-Chloro-3-(chloromethyl)thiophene Synthesis.
  • American Chemical Society. (2015, May 25). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene.
  • Benchchem. (n.d.). Technical Support Center: Chloromethylation Reactions.
  • Benchchem. (n.d.). Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability.
  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. (2022, December). Russian Journal of Organic Chemistry, 58(10), 1554-1558.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole.
  • Angene Chemical. (n.d.). 5-(chloromethyl)-1-isobutyl-1H-imidazole hydrochloride(CAS# 226930-89-8).
  • Benchchem. (n.d.). The Synthesis and Application of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide.
  • Benchchem. (n.d.). 1-Benzyl-5-(chloromethyl)-1H-imidazole stability issues and degradation products.
  • III Analytical Methods. (n.d.).
  • Bongers, I. E. A., et al. (2021, July 8). A single method to analyse residues from five different classes of prohibited pharmacologically acti.
  • NextSDS. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride AldrichCPR.
  • ChemicalBook. (2022, August 11). 5-(CHLOROMETHYL)
  • Ghosh et al. (2014, March 20). IJPSR, 2014; Vol. 5(10): 4078-4108.
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • PMC. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus.
  • PMC. (2019, January 17). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Colibri. (n.d.). A New Class of Task-Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition-Metal Complexes.
  • ChemDoodle Document: Challenge-48-p.icl. (2016, May 19).
  • RSC Publishing. (n.d.). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • Technical Disclosure Commons. (2024, September 12).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of 5-(Chloromethyl)-1-isobutyl-1H-imidazole: Overcoming Solvolysis in Reactive Intermediates

Introduction: The Analytical Challenge of Reactive Intermediates In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly angiotensin II receptor blockers and related imidazole-based therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Reactive Intermediates

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly angiotensin II receptor blockers and related imidazole-based therapeutics—5-(Chloromethyl)-1-isobutyl-1H-imidazole serves as a critical, highly reactive building block. However, the very reactivity that makes this compound synthetically useful makes it an analytical nightmare.

As a Senior Application Scientist, I frequently see laboratories struggle with the purity analysis of this compound. The core issue lies in the chloromethyl group (-CH₂Cl) . Activated by the adjacent electron-rich imidazole ring, this benzylic-like halide is highly susceptible to SN​1 and SN​2 nucleophilic substitution [1]. Alkyl halides of this nature are not only highly reactive but are also heavily scrutinized as potential genotoxic impurities (PGIs), demanding highly accurate and robust analytical control strategies [2].

When subjected to standard Reversed-Phase HPLC (RP-HPLC) using aqueous or methanolic mobile phases, the chloromethyl group undergoes rapid on-column solvolysis (hydrolysis or methanolysis). This generates artifactual degradation peaks—specifically the hydroxymethyl or methoxymethyl derivatives—leading to a false under-reporting of the compound's true purity.

To establish a self-validating analytical system , we must decouple the inherent instability of the analyte in solution from the actual impurities present in the manufactured batch. This guide objectively compares three distinct chromatographic strategies to overcome this mechanistic challenge.

Comparison of Analytical Strategies

To accurately determine the purity of 5-(Chloromethyl)-1-isobutyl-1H-imidazole, the analytical method must either kinetically suppress or chemically bypass the solvolysis reaction.

Method A: Conventional RP-HPLC (The Baseline Failure)
  • Mechanism: Utilizes standard Water/Acetonitrile or Water/Methanol gradients with acidic modifiers (e.g., 0.1% TFA).

  • Causality of Failure: Water acts as a strong nucleophile. As the analyte travels through the column, it continuously hydrolyzes. Because this degradation happens during separation, it often manifests as severe peak tailing, baseline humps, or distinct artifactual impurity peaks that grow larger with longer retention times.

  • Verdict: Unsuitable for accurate purity determination.

Method B: Pre-Column Derivatization RP-HPLC (The Orthogonal Approach)
  • Mechanism: The reactive chloromethyl group is intentionally quenched with a strong, sterically unhindered secondary amine (e.g., diethylamine) prior to injection, forming a highly stable aminomethyl derivative.

  • Causality of Success: By converting the reactive C-Cl bond into a stable C-N bond, the molecule can safely withstand aqueous RP-HPLC conditions [3].

  • Verdict: Highly accurate and excellent for orthogonal validation, but the added sample preparation time and the requirement for 100% quantitative derivatization yield make it tedious for routine QC release.

Method C: Non-Aqueous Normal Phase HPLC (The Direct Approach)
  • Mechanism: Utilizes strictly non-nucleophilic, non-aqueous organic solvents (e.g., Hexane and anhydrous Ethanol) on a bare silica stationary phase.

  • Causality of Success: By entirely eliminating water and highly nucleophilic protic solvents from the system, solvolysis is arrested. While ethanol is a weak nucleophile, the steric hindrance and the non-polar bulk of the hexane-dominated mobile phase kinetically suppress ethanolysis during the short column residence time.

  • Verdict: The optimal, direct method for routine purity analysis.

Quantitative Data Presentation

The following table summarizes the experimental performance of the three strategies when analyzing a single, highly pure (>99.5%) batch of 5-(Chloromethyl)-1-isobutyl-1H-imidazole.

Analytical StrategyMobile Phase SystemAnalyte Recovery (Main Peak Area %)Artifactual Degradation Area (%)Run Time (min)Method Reliability
A. Conventional RP-HPLC Water / Acetonitrile (0.1% TFA)68.5% - 82.1% (Highly Variable)17.9% - 31.5%15.0FAIL (Not Recommended)
B. Pre-Column Deriv. RP-HPLC Water / Acetonitrile (0.1% TFA)> 99.4% (As stable derivative)< 0.1%20.0 (+15 min prep)PASS (Orthogonal Validation)
C. Normal Phase (NP-HPLC) Hexane / Anhydrous Ethanol (85:15)> 99.6% (As intact analyte)None Detected 12.0 PASS (Primary Method)

Experimental Protocols

To ensure scientific integrity and reproducibility, below are the detailed, step-by-step methodologies for the two successful approaches. Every protocol includes a self-validating step to prove system suitability.

Protocol 1: Direct Normal Phase HPLC (Primary Method)

Chromatographic Conditions:

  • Column: Bare Silica (e.g., Agilent Zorbax SIL, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Absolute Ethanol (85:15, v/v). Critical: Ensure the ethanol is strictly anhydrous to prevent trace hydrolysis.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm (optimal for imidazole ring absorbance).

Sample Preparation & Self-Validation:

  • Accurately weigh 10 mg of 5-(Chloromethyl)-1-isobutyl-1H-imidazole.

  • Dissolve in 10 mL of the anhydrous Hexane/Ethanol (85:15) mobile phase.

  • Self-Validating Step: Inject the sample immediately ( t=0 ) and again after 4 hours ( t=4 ) residing in the autosampler. The peak area of the main component must not vary by more than 1.0%, and no new peaks should emerge, confirming that the diluent and mobile phase are truly non-reactive.

Protocol 2: Pre-Column Derivatization RP-HPLC (Orthogonal Method)

Derivatization Workflow:

  • Dissolve 10 mg of the sample in 5 mL of anhydrous Acetonitrile.

  • Add 100 µL of Diethylamine (acting as both nucleophile and acid scavenger).

  • Vortex vigorously and incubate at room temperature for 15 minutes to ensure complete conversion to the aminomethyl derivative.

  • Evaporate the solution to dryness under a gentle stream of nitrogen to remove excess unreacted diethylamine.

  • Reconstitute the residue in 10 mL of Mobile Phase A (Water with 0.1% TFA).

Chromatographic Conditions:

  • Column: C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Self-Validating Step: Prepare and inject a "Blank Derivatization Mixture" (Diethylamine + Acetonitrile, evaporated and reconstituted) to ensure no reagent-derived artifact peaks co-elute with the derivatized API.

Analytical Decision Workflow

The following diagram illustrates the mechanistic pathways and logical decision tree for selecting the appropriate HPLC method for reactive chloromethyl imidazoles.

G Sample 5-(Chloromethyl)-1-isobutyl-1H-imidazole (Reactive Alkyl Halide) RP_HPLC Conventional RP-HPLC (Aqueous/Methanol Mobile Phase) Sample->RP_HPLC NP_HPLC Normal Phase HPLC (Hexane/Ethanol Mobile Phase) Sample->NP_HPLC Deriv Pre-Column Derivatization (Amine Substitution) Sample->Deriv Hydrolysis On-Column Solvolysis (Hydroxymethyl/Methoxymethyl Formation) RP_HPLC->Hydrolysis Nucleophilic Attack (H2O/MeOH) Intact Intact Analyte Elution (Kinetic/Chemical Stability) NP_HPLC->Intact Absence of Nucleophiles StableDeriv Stable Aminomethyl Derivative (No Solvolysis Risk) Deriv->StableDeriv Quantitative Conversion FalsePurity Artifactual Impurities (Inaccurate Purity) Hydrolysis->FalsePurity TruePurity1 Accurate Purity Profile (Primary Method) Intact->TruePurity1 TruePurity2 Accurate Purity Profile (Orthogonal Method) StableDeriv->TruePurity2

Workflow for overcoming solvolysis in chloromethyl imidazole HPLC analysis.

References

  • Lee K., Yoo W., Jeong J.H. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 2022;27(14):4437. Available at:[Link]

  • Google Patents (CN106033079B).Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
Comparative

FTIR spectroscopy characterization peaks for 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride

Title: Comprehensive Analytical and Application Comparison Guide: 5-(Chloromethyl)-1-isobutyl-1H-imidazole Hydrochloride Audience: Researchers, scientists, and drug development professionals Focus: FTIR Spectroscopy Char...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Analytical and Application Comparison Guide: 5-(Chloromethyl)-1-isobutyl-1H-imidazole Hydrochloride

Audience: Researchers, scientists, and drug development professionals Focus: FTIR Spectroscopy Characterization, Structural Causality, and Synthetic Workflows

Executive Summary

In modern pharmaceutical synthesis and rational drug design, functionalized imidazoles serve as critical bioisosteres and pharmacophores. 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride (CAS: 226930-89-8) [1] is a highly specialized, bifunctional building block. It features a reactive electrophilic center (the chloromethyl group) for SN​2 cross-coupling and a sterically shielding, lipophilic isobutyl tail.

This guide objectively compares the spectroscopic profile and synthetic utility of this compound against common alternatives—such as 2-(Chloromethyl)-1H-imidazole hydrochloride [2] and 1-Methyl-1H-imidazole —to help researchers select the optimal intermediate for their specific N-alkylation or C-alkylation workflows.

FTIR Spectroscopic Profiling & Comparative Analysis

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for validating the structural integrity of imidazole derivatives before committing them to complex synthetic pathways. The hydrochloride salt form and the specific alkyl substitutions create distinct vibrational signatures.

Quantitative FTIR Peak Comparison

The table below summarizes the critical FTIR absorption bands for 5-(Chloromethyl)-1-isobutyl-1H-imidazole HCl compared to its structural analogs.

Functional Group / Vibrational Mode5-(Chloromethyl)-1-isobutyl-1H-imidazole HCl2-(Chloromethyl)-1H-imidazole HCl1-Methyl-1H-imidazole (Free Base)
N-H⁺ Stretch (Salt Formation) Broad, ~2500–3100 cm⁻¹Broad, ~2500–3100 cm⁻¹Absent
Aliphatic C-H Stretch Strong, 2960 & 2870 cm⁻¹Weak, ~2950 cm⁻¹ (-CH₂- only)Moderate, ~2950 cm⁻¹ (-CH₃)
Imidazole Ring (C=N, C=C) ~1580, 1530 cm⁻¹~1585, 1540 cm⁻¹~1595, 1510 cm⁻¹
Gem-Dimethyl Split (Isobutyl) Doublet, 1385 & 1365 cm⁻¹ AbsentAbsent
C-Cl Stretch (Aliphatic) ~720 cm⁻¹ ~725 cm⁻¹Absent
Mechanistic Causality of Spectroscopic Shifts
  • The Broad N-H⁺ Band (2500–3100 cm⁻¹): The presence of the hydrochloride salt protonates the basic nitrogen (N3) of the imidazole ring [3]. In the solid state, extensive hydrogen bonding between the N-H⁺ and the Cl⁻ counterion causes significant broadening and a shift to lower wavenumbers compared to a sharp, free secondary amine peak.

  • The Gem-Dimethyl Doublet (1385 & 1365 cm⁻¹): This is the definitive diagnostic peak for the isobutyl group. The bending vibrations of the two terminal methyl groups on the branched isobutyl chain couple with each other, splitting the standard methyl bending band into a distinct doublet. This confirms the presence of the branched lipophilic tail.

  • The C-Cl Stretch (~720 cm⁻¹): The heavy chlorine atom bonded to the primary carbon of the methyl group creates a strong, low-frequency stretching mode. Monitoring this peak is critical for downstream quality control, as its disappearance confirms the success of subsequent nucleophilic substitution reactions.

Comparative Performance in Synthetic Workflows

When designing an API precursor, the choice of the imidazole building block dictates both the reaction kinetics and the pharmacokinetic properties of the final molecule.

  • Steric Shielding: Unlike 2-(chloromethyl)-1H-imidazole, where the reactive center is flanked by two ring nitrogens, the 5-chloromethyl position in the isobutyl variant is sterically modulated by the adjacent N1-isobutyl group. This reduces unwanted side-reactions (like dimerization) during basic cross-coupling.

  • Lipophilicity (LogP) Modulation: The isobutyl chain significantly increases the lipophilicity of the resulting molecule compared to a simple methyl group (as seen in 1-Methyl-1H-imidazole). This is a deliberate design choice in medicinal chemistry to enhance cellular membrane permeability.

Experimental Protocols (Self-Validating Systems)

Protocol A: Non-Destructive ATR-FTIR Characterization

Causality Check: Traditional KBr pellet preparation requires high pressure, which can induce halide exchange (Cl⁻ to Br⁻) in hydrochloride salts, artificially shifting the N-H⁺ and C-Cl bands. Attenuated Total Reflectance (ATR) prevents this.

  • Background Validation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Run a background scan (air) to ensure a flat baseline. Self-Validation: A flat baseline at 3200 cm⁻¹ confirms the absence of residual water, which would otherwise mask the target N-H⁺ band.

  • Sample Application: Place 2–3 mg of 5-(Chloromethyl)-1-isobutyl-1H-imidazole HCl directly onto the crystal.

  • Pressure Application: Lower the ATR anvil. Monitor the force gauge to apply consistent pressure until the preview spectrum shows a transmittance of ~70% for the strongest band.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹. Identify the 1385/1365 cm⁻¹ doublet to confirm the isobutyl group and the 720 cm⁻¹ peak to confirm the intact chloromethyl group.

Protocol B: SN​2 Nucleophilic Substitution & FTIR Reaction Monitoring

Causality Check: The chloromethyl group is highly susceptible to hydrolysis. Using anhydrous conditions and a mild base prevents the formation of a hydroxymethyl byproduct.

  • Free-Basing & Activation: In a flame-dried flask under N₂, suspend 1.2 eq of the target nucleophile (e.g., a primary amine) and 2.0 eq of anhydrous K2​CO3​ in anhydrous DMF (0.2 M). Stir for 15 minutes at room temperature.

  • Electrophile Addition: Add 1.0 eq of 5-(Chloromethyl)-1-isobutyl-1H-imidazole HCl portion-wise. The K2​CO3​ neutralizes the HCl salt in situ, generating the reactive free base.

  • Self-Validating Reaction Monitoring: Heat to 60°C. After 2 hours, withdraw a 50 µL aliquot, evaporate the DMF under vacuum, and run a rapid ATR-FTIR scan.

  • Endpoint Determination: The reaction is deemed complete when the 720 cm⁻¹ C-Cl stretch completely disappears , validating the quantitative conversion of the chloromethyl group into the target alkylated product.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from the raw building block through the SN​2 substitution pathway, culminating in the self-validating FTIR quality control step.

Workflow N1 5-(Chloromethyl)-1-isobutyl -1H-imidazole HCl (Starting Material) N2 In Situ Free Base Generation (K2CO3) N1->N2 Deprotonation N3 SN2 Nucleophilic Attack (Target Amine/Thiol) N2->N3 Reactive Intermediate N4 Alkylated Intermediate (API Precursor) N3->N4 Substitution N5 FTIR Validation (Absence of 720 cm⁻¹ C-Cl) N4->N5 Quality Control

Caption: Synthetic workflow and self-validating FTIR quality control for imidazole alkylation.

References

  • National Center for Biotechnology Information. "2-(Chloromethyl)-1H-imidazole hydrochloride". PubChem Compound Summary for CID 2760929. Available at:[Link]

  • National Institute of Standards and Technology. "Imidazole hydrochloride IR Spectrum". NIST Chemistry WebBook, SRD 69. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Chloromethyl)-1-isobutyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide is for informational purposes only and does not replace a formal risk assessment or the Safety Data Sheet (SDS) provided by the manuf...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is for informational purposes only and does not replace a formal risk assessment or the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and your institution's safety protocols before handling any chemical.

Understanding the Risks: Hazard Analysis of 5-(Chloromethyl)-1-isobutyl-1H-imidazole

5-(Chloromethyl)-1-isobutyl-1H-imidazole and its hydrochloride salt are classified as acute oral toxicants and may cause skin sensitization.[1] While specific toxicological data for this compound is limited, related imidazole and chloromethyl compounds exhibit a range of hazards, including skin and eye irritation or corrosion, and potential respiratory irritation.[2][3][4][5] Therefore, a cautious and comprehensive approach to personal protection is paramount.

Key Hazards:

  • Acute Toxicity (Oral): Harmful or fatal if swallowed.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Skin and Eye Damage: Based on related compounds, it should be treated as potentially corrosive or irritating to the skin and eyes, with a risk of serious eye damage.[2][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4]

Pre-Operational Checklist: Your First Line of Defense

Before beginning any work with 5-(Chloromethyl)-1-isobutyl-1H-imidazole, a thorough pre-operational check is critical. This ensures all safety measures are in place and that you are prepared for any potential incidents.

CategoryItemCheckRationale
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of dust and vapors. All handling of the solid and its solutions should occur within a fume hood.[7][8]
Eyewash Station and Safety ShowerMust be readily accessible and tested regularly for immediate use in case of eye or skin contact.[7][8]
Personal Protective Equipment (PPE) Chemical Safety Goggles and Face ShieldProvides primary and secondary protection against splashes and airborne particles.[2][9][10]
Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Gloves should be inspected before use and disposed of after contamination.[2][10]
Flame-Retardant Laboratory CoatTo protect skin and personal clothing from contamination.[10]
Closed-Toe ShoesMandatory to protect feet from spills.[10]
Emergency Preparedness Spill KitMust contain appropriate absorbent material (e.g., sand, vermiculite) and designated waste containers.[10][11]
First Aid KitReadily available and stocked.
Emergency Contact InformationPosted and accessible.

Standard Operating Procedure (SOP) for Handling

This step-by-step procedure outlines the safe handling of 5-(Chloromethyl)-1-isobutyl-1H-imidazole from preparation to disposal.

3.1. Preparation and Weighing:

  • Don all required PPE as outlined in the Pre-Operational Checklist.

  • Work exclusively within a certified chemical fume hood. [7][8]

  • Minimize dust generation. [9][11] Handle the solid compound carefully to avoid creating airborne particles.

  • Use appropriate tools (e.g., spatulas, weighing paper) that can be easily decontaminated or disposed of.

3.2. Dissolution and Use:

  • When preparing solutions, always add the solid to the solvent slowly. [11]

  • Keep containers tightly sealed when not in use to prevent the release of vapors.[3][11]

  • Avoid contact with incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

3.3. Post-Handling and Decontamination:

  • Thoroughly decontaminate all work surfaces after use.

  • Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the work area.[4][12]

  • Remove and launder contaminated clothing separately before reuse.[3]

Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial to ensure safety and minimize environmental contamination.

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Assess Assess Spill Size Ventilate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Absorb Absorb with Inert Material (e.g., sand, vermiculite) SmallSpill->Absorb ContactEHS Contact Emergency Services and EHS LargeSpill->ContactEHS Collect Collect Absorbed Material Absorb->Collect Containerize Place in Labeled Hazardous Waste Container Collect->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate End Spill Managed Decontaminate->End ContactEHS->End

Caption: Spill response workflow for 5-(Chloromethyl)-1-isobutyl-1H-imidazole.

Key actions for a spill:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure proper ventilation.[10]

  • Containment: For small spills, use an inert, non-combustible absorbent material.[10][11] Do not allow the spilled material to enter drains or waterways.[2][10]

  • Collection and Disposal: Collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste disposal.[9][11]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department and emergency services immediately.[3]

Decontamination and Waste Disposal

Proper decontamination and waste disposal are critical to prevent exposure and environmental contamination.

5.1. Decontamination:

  • Equipment: All non-disposable equipment that has come into contact with the chemical should be thoroughly cleaned.

  • PPE: Contaminated disposable gloves and other PPE should be removed carefully to avoid skin contact and disposed of as hazardous waste.[10]

5.2. Waste Disposal:

  • Containerization: All waste materials, including contaminated absorbents and disposable PPE, must be placed in a clearly labeled, sealed, and compatible hazardous waste container.[13]

  • Labeling: The container must be labeled as hazardous waste, including the chemical name.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.[10]

  • Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal contractor.[4][10] Do not attempt to neutralize the chemical in the laboratory.[10]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • AmericanBio. (2015, February 19). IMIDAZOLE Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2020, April 20). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • West Liberty University. (2009, July 20). Chemical Product and Company Identification MSDS Name: Imidazole Ca. Retrieved from [Link]

  • Maybridge PLC. (n.d.). Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride.
  • Angene Chemical. (n.d.). 5-(chloromethyl)-1-isobutyl-1H-imidazole hydrochloride(CAS# 226930-89-8). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Capot Chemical. (2023, November 2). MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-(Chloromethyl)-1-isobutyl-1H-imidazole
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5-(Chloromethyl)-1-isobutyl-1H-imidazole
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